

Spectroscopic Profile of 1,3-Dimethyl-6-hydrazinouracil: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dimethyl-6-hydrazinouracil

Cat. No.: B1329703

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **1,3-Dimethyl-6-hydrazinouracil**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **1,3-Dimethyl-6-hydrazinouracil** and its derivatives are summarized in the tables below. It is important to note that while the IR spectrum is for the parent compound, the NMR and MS data have been obtained from its benzylidene hydrazone derivative, 6-(2-benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. The core structure's spectral features are expected to be largely consistent.

Table 1: ^1H NMR Spectral Data of 6-(2-benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[1]

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
3.18	singlet	3H	CH ₃
3.43	singlet	3H	CH ₃
5.51	singlet	1H	CH (uracil ring)
7.38-7.41	multiplet	3H	CH (aromatic)
7.70	doublet ($J = 6.4$ Hz)	1H	CH (aromatic)
8.34	singlet	1H	CH (aromatic)
10.38	singlet	1H	NH

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Mass Spectrometry Data of 6-(2-benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[1]

m/z	Relative Intensity (%)	Assignment
258	100	[M] ⁺
142	35	
104	38	
90	49	

Ionization Method: Electron Ionization (EI), 70 eV

Table 3: FTIR Spectral Data of 1,3-Dimethyl-6-hydrazinouracil

Wavenumber (cm ⁻¹)	Interpretation
Data not explicitly provided in search results	Typical absorptions would include N-H, C=O, C=C, and C-N stretching and bending vibrations.

A visual representation of the FTIR spectrum is available on SpectraBase.

Experimental Protocols

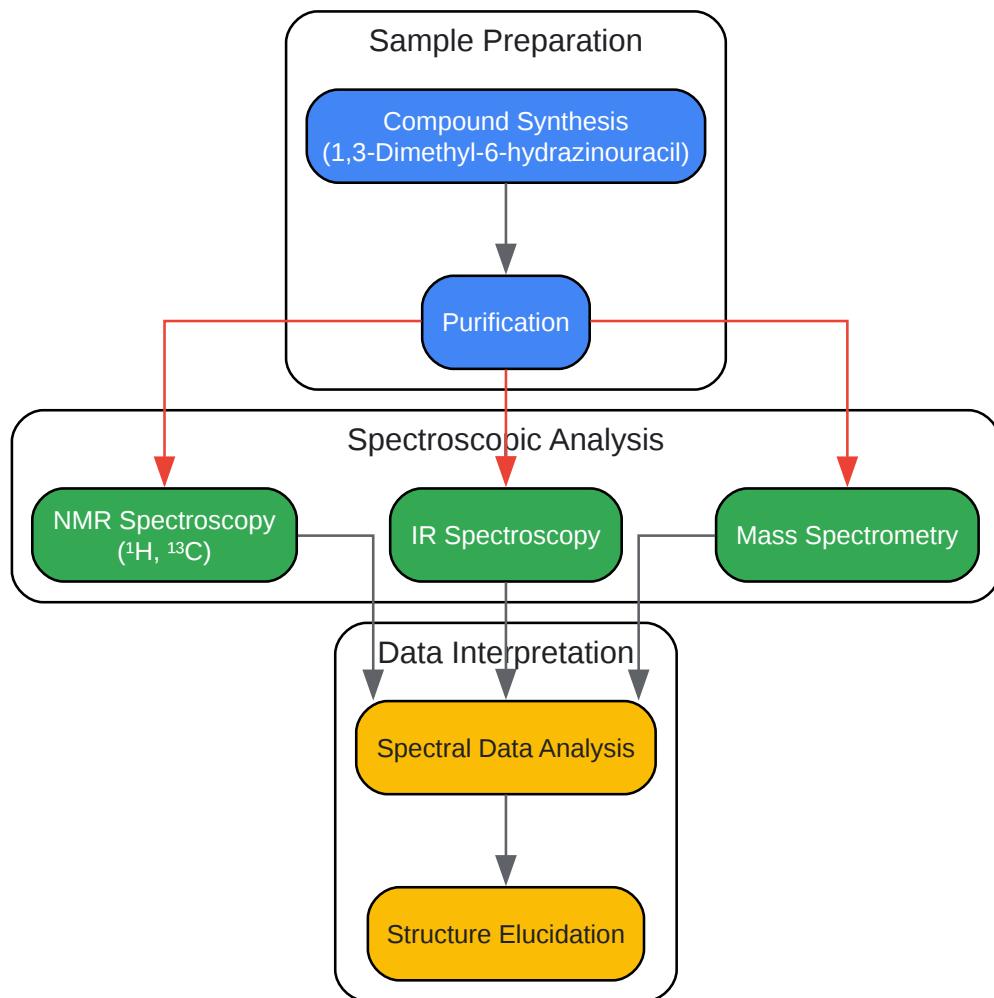
Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra were recorded on a Bruker AVANCE-400 spectrometer.[\[1\]](#) Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts were referenced to tetramethylsilane (TMS) as an internal standard.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectra were obtained using a MicrOTOF-Q instrument (Bruker Daltonics) with electron ionization (EI) at 70 eV.[\[1\]](#)


Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid **1,3-Dimethyl-6-hydrizinouracil** was obtained using the KBr pellet method. A small amount of the finely ground solid sample was mixed with dry potassium bromide powder. The mixture was then pressed into a thin, transparent pellet, which was subsequently analyzed.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. elar.urfu.ru [elar.urfu.ru]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Dimethyl-6-hydrazinouracil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329703#spectroscopic-data-for-1-3-dimethyl-6-hydrazinouracil-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com